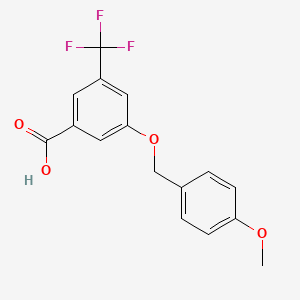
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methoxybenzyl group and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol and 5-(trifluoromethyl)benzoic acid.
Protection of Functional Groups: Protecting groups may be used to prevent unwanted reactions at specific sites on the molecule.
Formation of the Ether Linkage: The 4-methoxybenzyl group is introduced to the benzoic acid core through an etherification reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Deprotection: If protecting groups were used, they are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methoxybenzyl group can modulate its solubility and stability. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
- 4-Fluoro-3-((4-methoxybenzyl)oxy)benzoic acid
Uniqueness
3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both a methoxybenzyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity for certain molecular targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H13F3O4 |
|---|---|
Molekulargewicht |
326.27 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C16H13F3O4/c1-22-13-4-2-10(3-5-13)9-23-14-7-11(15(20)21)6-12(8-14)16(17,18)19/h2-8H,9H2,1H3,(H,20,21) |
InChI-Schlüssel |
FSMQKGXPBQFPSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















